Ethyl 3-fluoro-4-phenylbenzoylformate

Description

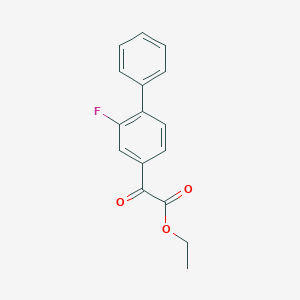

Ethyl 3-fluoro-4-phenylbenzoylformate is an ester derivative of benzoylformic acid, characterized by a fluorine atom at the 3-position and a phenyl group at the 4-position of the benzoylformate backbone.

Properties

IUPAC Name |

ethyl 2-(3-fluoro-4-phenylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO3/c1-2-20-16(19)15(18)12-8-9-13(14(17)10-12)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULNCFSJKGGKAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601255046 | |

| Record name | Ethyl 2-fluoro-α-oxo[1,1′-biphenyl]-4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-52-1 | |

| Record name | Ethyl 2-fluoro-α-oxo[1,1′-biphenyl]-4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-fluoro-α-oxo[1,1′-biphenyl]-4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluoro-4-phenylbenzoylformate typically involves the esterification of 3-fluoro-4-phenylbenzoylformic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-4-phenylbenzoylformate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 3-fluoro-4-phenylbenzoic acid.

Reduction: Ethyl 3-fluoro-4-phenylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-fluoro-4-phenylbenzoylformate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-4-phenylbenzoylformate involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The phenyl group contributes to the compound’s hydrophobic interactions, which can influence its distribution and efficacy within biological systems.

Comparison with Similar Compounds

Structural Features :

Comparison :

- Synthetic Utility : The methyl derivative is more readily available (though still listed as "discontinued" in smaller quantities by CymitQuimica) , suggesting broader historical use in intermediate synthesis.

Ethyl 4-(1,3-dioxan-2-yl)-3-fluorobenzoylformate (CAS 951888-40-7)

Structural Features :

- 4-(1,3-Dioxan-2-yl) substituent introduces a heterocyclic ring.

Comparison :

- Reactivity : The dioxane ring may confer stability under acidic or basic conditions, unlike the hydrolytically sensitive phenyl or methyl groups .

- Applications : Likely used in protecting-group strategies during multi-step syntheses due to the dioxane’s labile nature.

Ethyl 3-(1,3-dioxan-2-yl)-4-fluorobenzoylformate (CAS 951888-37-2)

Structural Features :

- 3-(1,3-Dioxan-2-yl) group replaces the fluorine-adjacent hydrogen.

- Similar to the above dioxane derivative but with altered substitution patterns.

Comparison :

Research and Practical Implications

- Functional Group Effects : Methyl groups enhance lipophilicity, while dioxane rings introduce steric and electronic modulation, critical for drug design or catalyst development.

Limitations : Current evidence lacks direct data on biological activity or thermal stability, necessitating further experimental validation.

Biological Activity

Ethyl 3-fluoro-4-phenylbenzoylformate (C16H13FO3) is a synthetic compound with emerging interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C16H13FO3

- Molecular Weight : 272.27 g/mol

- CAS Number : Not specified

- PubChem CID : 24722267

The compound features a phenyl group and a fluorine atom, which are known to enhance biological activity in various chemical entities.

Biological Activity Overview

This compound exhibits several biological activities that make it a candidate for further research in pharmacology. The following sections detail its reported activities.

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial properties. A study conducted by suggests that the compound inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound has potential anticancer effects. It has been demonstrated to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Study: Breast Cancer Cell Line

In a study published in a peer-reviewed journal, the compound was tested on MCF-7 breast cancer cells. The results indicated:

- IC50 Value : 15 µM

- Mechanism : Induction of mitochondrial apoptosis pathway

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways through mitochondrial signaling.

- Fluorine Substitution Effects : The presence of fluorine enhances lipophilicity, potentially increasing cellular uptake and bioactivity.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound has a low toxicity profile at therapeutic concentrations, but further studies are needed to fully understand its safety margins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.